![molecular formula C20H25NO3 B4756913 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide](/img/structure/B4756913.png)
2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide
Overview
Description
2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide, also known as MPPEA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPPEA is a derivative of the phenethylamine class of compounds and has been found to exhibit interesting biological properties.
Scientific Research Applications
2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to exhibit interesting biological properties and has potential applications in various fields. One of the primary areas of research for 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide is its potential as a therapeutic agent. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been shown to have neuroprotective effects and has been found to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain. BDNF is a protein that plays a crucial role in the growth, survival, and differentiation of neurons. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has also been found to have antidepressant-like effects in animal models.
Another area of research for 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide is its potential as a tool for studying the structure and function of the brain. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to bind to the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and learning. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to modulate the activity of the sigma-1 receptor, which could provide insights into the role of this protein in the brain.
Mechanism of Action
The exact mechanism of action of 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide is not fully understood. However, it has been proposed that 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide exerts its effects by modulating the activity of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, memory, and learning. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to bind to the sigma-1 receptor and modulate its activity, which could explain its neuroprotective and antidepressant-like effects.
Biochemical and Physiological Effects:
2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain, which is a protein that plays a crucial role in the growth, survival, and differentiation of neurons. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has also been found to have antioxidant and anti-inflammatory effects, which could contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide in lab experiments is its potential as a tool for studying the structure and function of the brain. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to bind to the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and learning. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to modulate the activity of the sigma-1 receptor, which could provide insights into the role of this protein in the brain.
One of the limitations of using 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide in lab experiments is its low yield. The synthesis method of 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide yields around 50%, which could limit its availability for research purposes.
Future Directions
There are several future directions for research on 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide. One area of research is to further investigate its potential as a therapeutic agent. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to have neuroprotective and antidepressant-like effects, and further research could provide insights into its potential as a treatment for various neurological disorders.
Another area of research is to further investigate the mechanism of action of 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide. While it has been proposed that 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide exerts its effects by modulating the activity of the sigma-1 receptor, further research is needed to fully understand its mechanism of action.
Conclusion:
In conclusion, 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide has been found to exhibit interesting biological properties and has potential applications as a therapeutic agent and as a tool for studying the structure and function of the brain. Further research is needed to fully understand the mechanism of action of 2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide and its potential applications in various fields.
properties
IUPAC Name |
2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-3-13-24-18-10-9-17(14-19(18)23-2)15-20(22)21-12-11-16-7-5-4-6-8-16/h4-10,14H,3,11-13,15H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWCITFPNNPQJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)NCCC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196633 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-methoxy-4-propoxyphenyl)-N-(2-phenylethyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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